Beclomethasone valerate is a synthetic glucocorticoid that serves as an anti-inflammatory and immunosuppressive agent. It is primarily used in the treatment of various inflammatory conditions, particularly in dermatology and respiratory medicine. This compound is a derivative of betamethasone, specifically the 17-valerate ester, which enhances its therapeutic efficacy by improving its lipophilicity and absorption characteristics.
Beclomethasone valerate is synthesized from betamethasone, which is derived from the natural steroid hormone cortisol. The synthesis involves the esterification of betamethasone with valeric acid, resulting in the formation of beclomethasone valerate.
Beclomethasone valerate belongs to the class of corticosteroids, specifically categorized as a topical corticosteroid. It is used in various formulations, including creams, ointments, and inhalers, to manage inflammatory responses in conditions like eczema, psoriasis, and asthma.
The synthesis of beclomethasone valerate typically involves the following steps:
The synthetic method has been documented in patents that describe various conditions for optimal yield and purity. For instance, one patent specifies using trimethylamine as a catalyst during the esterification process to enhance reaction efficiency .
Beclomethasone valerate has a complex chemical structure characterized by its steroid backbone and the presence of a valerate ester group. The molecular formula is , with a molecular weight of approximately 466.58 g/mol .
Beclomethasone valerate can undergo various chemical reactions typical of steroids:
High-performance liquid chromatography (HPLC) methods are commonly employed to analyze the purity and identify impurities in beclomethasone valerate formulations . These methods ensure that the compound meets pharmacopoeial standards for therapeutic use.
Beclomethasone valerate exerts its effects primarily through:
Research indicates that beclomethasone valerate has a significant impact on reducing inflammation markers in various clinical settings . Its potency is enhanced compared to other corticosteroids due to its favorable pharmacokinetic properties.
The stability studies conducted on beclomethasone valerate formulations indicate that they maintain efficacy over extended periods when stored properly .
Beclomethasone valerate is widely utilized in:
The versatility of beclomethasone valerate makes it an essential compound in both topical and systemic therapies aimed at controlling inflammation across various medical fields.
Beclomethasone valerate (BV) is a synthetic corticosteroid ester with the systematic name 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate. Its molecular formula is C₂₇H₃₇ClO₆ (molecular weight: 476.58 g/mol), featuring a valerate ester moiety at the C17 position of the steroid nucleus [6] [9]. The core structure includes:
Isomeric forms arise primarily from ester migration. The pharmacologically active 17-valerate isomer reversibly rearranges to the inactive 21-valerate isomer under aqueous conditions or thermal stress. This intramolecular acyl migration occurs via a nucleophilic attack by the C21 hydroxyl group on the C17 ester carbonyl, forming a transient orthoester intermediate [1] [10]. The equilibrium favors the 17-isomer (>95%) at pH 4.0, but shifts toward the 21-isomer at neutral-to-alkaline pH, reducing therapeutic activity [2] [10].
Table 1: Molecular Descriptors of Beclomethasone Valerate
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₇ClO₆ |
Molecular Weight | 476.58 g/mol |
CAS Registry Number | 2152-44-5 |
Key Functional Groups | 9α-Fluoro, 16β-methyl, Δ¹,⁴-diene |
Active Isomer | 17-valerate |
Degradation Isomer | 21-valerate |
The industrial synthesis of BV involves multi-step chemical modifications of prednisolone or microbial-derived steroid intermediates:
Step 1: Introduction of 9α-fluoro and 16β-methyl groups
Step 2: C17 Esterification
Step 3: Purification
Industrial scale production utilizes continuous flow reactors for acylation to minimize byproducts. Typical yields exceed 65% after crystallization [4].
BV degrades via hydrolysis, oxidation, and photolysis, with kinetics dependent on formulation pH, solvent polarity, and excipients:
Hydrolytic Degradation:
k_obs
= 0.399–9.07 × 10⁻³ h⁻¹ at 40°C). Photolytic Degradation:
k_obs
= 1.62–11.30 × 10⁻³ min⁻¹. Table 2: Stability Parameters of BV in Formulations
Factor | Effect on Degradation Rate | Mechanism |
---|---|---|
pH Increase ( >5.0) | ↑ 10-fold at pH 7.5 | Base-catalyzed hydrolysis |
Solvent Polarity | ↑ in nonpolar solvents | Dielectric constant effects |
Phosphate Buffer | ↓ with ↑ concentration | Excited-state deactivation |
Ionic Strength | ↓ with ↑ concentration | Radical quenching |
Titanium Dioxide | ↓ degradation by 33–43% | UV screening |
Stabilization Strategies:
The 17→21 valerate migration is the primary rearrangement pathway, proceeding via a concerted orthoester intermediate:
Mechanism:
Kinetics:
k_r
= 3.02–1.30 × 10⁻⁶ M⁻¹ s⁻¹ in phosphate buffers. Bioavailability Implications:
Table 3: Impact of Formulation pH on BV Isomer Distribution
pH | % 17-Valerate (24 h) | % 21-Valerate (24 h) | Relative Potency |
---|---|---|---|
4.0 | 98.2 ± 0.5 | 1.8 ± 0.3 | 100% |
5.5 | 89.4 ± 1.2 | 10.6 ± 0.8 | 92% |
7.0 | 58.7 ± 2.1 | 41.3 ± 1.7 | 62% |
8.0 | 32.5 ± 1.8 | 67.5 ± 2.2 | 35% |
Mitigation Approaches:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7